molecular formula C12H9N3O3 B12842201 2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole

2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole

Cat. No.: B12842201
M. Wt: 243.22 g/mol
InChI Key: JSCVVMSVSAVEJN-UHFFFAOYSA-N
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Description

2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole is a benzimidazole derivative featuring a nitro group at the 5-position and a 5-methylfuran-2-yl substituent at the 2-position. The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory effects .

Properties

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

2-(5-methylfuran-2-yl)-6-nitro-1H-benzimidazole

InChI

InChI=1S/C12H9N3O3/c1-7-2-5-11(18-7)12-13-9-4-3-8(15(16)17)6-10(9)14-12/h2-6H,1H3,(H,13,14)

InChI Key

JSCVVMSVSAVEJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole typically involves the reaction of 1-alkyl-5-nitro-1H-benzoimidazoles with 2-(5-methylfuran-2-yl)acetonitrile. The reaction is carried out under specific conditions to ensure high yields and purity . The process involves the use of solvents like dimethylformamide (DMF) and bases such as potassium hydroxide (KOH) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological activities .

Scientific Research Applications

Chemical Properties and Structure

The compound 2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole can be characterized by its molecular formula C12H9N3O3C_{12}H_9N_3O_3 and unique structural features that contribute to its biological activity. The presence of the nitro group and the benzimidazole moiety are crucial for its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. The compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of synthesized benzimidazole derivatives, including those related to this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

CompoundMIC (µM)Bacterial Strain
N11.27Staphylococcus aureus
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N232.65Acinetobacter baumannii

These findings indicate that the compound possesses strong antibacterial properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation.

Case Study: Anticancer Screening

In vitro studies were conducted on various cancer cell lines, including colorectal carcinoma (HCT116). The results demonstrated that certain derivatives exhibited significant cytotoxicity:

CompoundIC50 (µM)Cancer Cell Line
N95.85HCT116
N184.53HCT116
5-FU9.99Standard Drug

The compounds N9 and N18 showed greater potency than the standard drug, 5-Fluorouracil (5-FU), indicating their potential as effective anticancer agents .

Mechanism of Action

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features and Electronic Effects
Compound Name Substituents (Position) Core Structure Key Electronic Effects
2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole 5-NO₂, 2-(5-methylfuran-2-yl) Benzimidazole Electron-rich furan; electron-deficient NO₂
2-(3,4-Dimethoxyphenyl)-5-nitro-1H-benzo[d]imidazole (AI-13) 5-NO₂, 2-(3,4-dimethoxyphenyl) Benzimidazole Electron-donating methoxy groups; planar aromatic ring
5-Nitro-1H-benzo[d]imidazole-2-thiol (2c) 5-NO₂, 2-SH Benzimidazole Nucleophilic thiol; redox-active site
2-(2-Chloro-5-phenylpyridin-3-yl)-5-nitro-1H-benzo[d]imidazole (5i) 5-NO₂, 2-(chlorophenylpyridinyl) Benzimidazole Bulky pyridinyl group; chloro enhances lipophilicity
2-[5-(4-Nitrophenyl)furan-2-yl]-6-N-isopropilamidinobenzothiazole (Compound 5) 4-Nitrophenyl-furan, benzothiazole Benzothiazole Nitrophenyl enhances electron deficiency; benzothiazole core

Key Observations :

  • Electron Effects : The methylfuran substituent in the target compound introduces electron-rich properties, contrasting with the electron-withdrawing nitro group. This balance may optimize charge distribution for target binding .
  • Steric Factors : Bulky substituents (e.g., chlorophenylpyridinyl in 5i) reduce solubility but improve target specificity, whereas smaller groups (e.g., thiol in 2c) enhance reactivity .

Key Observations :

  • High yields (e.g., 85% for AI-13) are achieved with electron-rich aldehydes, suggesting favorable reaction kinetics .
  • Thiol incorporation (2c) requires controlled conditions to avoid oxidation, limiting scalability .

Physicochemical and Spectroscopic Properties

Table 3: Melting Points and Spectroscopic Data
Compound Name Melting Point (°C) Key Spectroscopic Features (IR/NMR) Reference
Target Compound Not reported Expected NO₂ stretches (~1342–1521 cm⁻¹) Inferred
3f (Bis-benzimidazole) >350 NO₂ stretches (1342, 1521 cm⁻¹)
AI-13 Not reported ¹H-NMR: δ 8.47 (s, 1H, aromatic)
5i Not reported ¹³C-NMR: 120–150 ppm (aromatic carbons)

Key Observations :

  • High melting points (>350°C for 3f) correlate with nitro groups and rigid structures .
  • NMR data for AI-13 confirms aromatic proton environments consistent with benzimidazole derivatives .

Biological Activity

2-(5-Methylfuran-2-yl)-5-nitro-1H-benzo[d]imidazole is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the existing literature on its biological activity, synthesizing data from various studies and providing insights into its mechanisms of action, efficacy, and potential therapeutic applications.

  • Molecular Formula : C12H9N3O3
  • Molecular Weight : 241.22 g/mol
  • CAS Number : 1088924

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including this compound. The compound has been tested against various bacterial strains and fungi, demonstrating significant activity.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 10 µg/mL
Escherichia coli< 20 µg/mL
Candida albicans< 15 µg/mL
Mycobacterium smegmatis< 25 µg/mL

The compound exhibited a low MIC against Staphylococcus aureus, indicating strong antibacterial properties. Additionally, it showed moderate antifungal activity against Candida albicans and effective inhibition of Mycobacterium smegmatis, a model organism for tuberculosis studies .

The antimicrobial action of this compound appears to be multifaceted:

  • Inhibition of Cell Wall Synthesis : Similar to other benzimidazole derivatives, it may interfere with the synthesis of bacterial cell walls.
  • Disruption of Membrane Integrity : The compound's lipophilic nature allows it to disrupt microbial membranes, leading to cell lysis.
  • Targeting Essential Enzymes : Molecular docking studies suggest that it may inhibit key enzymes involved in bacterial metabolism, such as pyruvate kinases and FtsZ proteins, crucial for cell division .

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence regarding the anticancer potential of this compound. Studies have indicated that benzimidazole derivatives can induce apoptosis in cancer cells through various pathways:

  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress and subsequent apoptosis in cancer cells.
  • Inhibition of Tumor Growth : In vitro studies have shown that the compound can inhibit the proliferation of several cancer cell lines.

Table 2: Anticancer Activity Overview

Cancer Cell LineIC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)12
A549 (Lung Cancer)18

These findings suggest that this compound could be developed as a potential therapeutic agent against various cancers .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of several benzimidazole derivatives, including our compound, against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth at concentrations lower than traditional antibiotics, highlighting its potential as an alternative treatment option .
  • Case Study on Anticancer Properties : In a controlled experiment involving human cancer cell lines, treatment with this compound resulted in a marked reduction in cell viability compared to untreated controls. The study concluded that the compound could be a promising candidate for further development in cancer therapeutics .

Q & A

Q. Key Reaction Conditions

ReactantsCatalyst/SolventTemperatureYieldReference
4-nitro-1,2-phenylenediamine + 5-methylfuran-2-carbaldehydeGlacial acetic acid + NH₄OAc80–100°C68–86%
Benzil derivatives + aromatic aldehydesAcetic acid70–90°C70–91%

Advanced Optimization
For higher yields, microwave-assisted synthesis or transition-metal-free conditions (e.g., base-promoted cyclization) reduce reaction time and byproduct formation .

How is structural characterization performed for this compound?

Q. Basic Characterization Techniques

  • ¹H/¹³C NMR: Key signals include:
    • Aromatic protons at δ 7.2–8.4 ppm (imidazole and nitrobenzene rings).
    • Methyl group on furan at δ 2.3–2.5 ppm .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 306–350) confirm molecular weight .
  • Elemental Analysis: Validates purity (C, H, N within ±0.4% of theoretical values) .

Q. Advanced Analysis

  • 2D NMR (COSY, HSQC): Resolves overlapping signals in complex derivatives .
  • X-ray Crystallography: Determines crystal packing and steric effects of the 5-methylfuran substituent .

What biological activities are associated with this compound?

Q. Basic Screening

  • Antimicrobial Activity: Derivatives show MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans .
  • Antioxidant Potential: Nitro and methylfuran groups enhance radical scavenging (IC₅₀: 12–45 µM in DPPH assays) .

Q. Advanced Mechanistic Studies

  • Molecular Docking: The nitro group forms hydrogen bonds with bacterial dihydropteroate synthase (binding energy: −13.5 kcal/mol), comparable to sulfamethoxazole .
  • TRPV1 Antagonism: Analogues inhibit capsaicin-induced Ca²⁺ influx (IC₅₀: 4.6 nM) via competitive binding .

How are computational methods used to predict pharmacokinetics and toxicity?

Q. Advanced Computational Workflow

ADMET Prediction: Tools like SwissADME assess:

  • Lipophilicity (LogP): ~2.8 (optimal for blood-brain barrier penetration).
  • Hepatotoxicity: Low risk due to nitro group metabolism into non-reactive intermediates .

QSAR Models: Correlate molecular descriptors (e.g., polar surface area, H-bond acceptors) with bioactivity (r² = 0.82) .

Density Functional Theory (DFT): Predicts electrophilic reactivity of the nitro group for targeted drug design .

How to resolve contradictions in spectroscopic data during characterization?

Q. Methodological Approach

  • Case Study: Discrepancies in ¹H NMR integration ratios (e.g., aromatic vs. aliphatic protons).
    • Solution: Use deuterated solvents (DMSO-d₆ or CDCl₃) to eliminate solvent peak interference .
    • Validation: Compare experimental data with simulated spectra from software (e.g., ChemDraw) .
  • Contradictory MS Fragments:
    • Resolution: High-resolution MS (HRMS) differentiates isobaric ions (e.g., [M+H]⁺ vs. [M+Na]⁺) .

What strategies improve the compound’s solubility and bioavailability?

Q. Advanced Formulation Techniques

  • Salt Formation: React with HCl or sodium sulfonate to enhance aqueous solubility (>5 mg/mL) .
  • Nanoencapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase oral bioavailability by 3-fold in murine models .

How to design derivatives for selective kinase inhibition?

Q. Structure-Activity Relationship (SAR) Guidelines

  • Critical Modifications:
    • Nitro Group Replacement: Substitute with cyano or trifluoromethyl to reduce off-target effects .
    • Furan Ring Functionalization: Introduce halogens (e.g., Br, F) to enhance EGFR binding (ΔG = −9.8 kcal/mol) .
  • Synthetic Routes: Click chemistry (e.g., CuAAC) attaches triazole or thiazole moieties for improved selectivity .

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